4-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS2/c27-23(11-6-14-28-16-18-7-2-1-3-8-18)26-24-25-22(17-29-24)21-13-12-19-9-4-5-10-20(19)15-21/h1-3,7-8,12-13,15,17H,4-6,9-11,14,16H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLMWNALJTPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCCSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group.
Attachment of the Tetrahydronaphthalenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Formation of the Butanamide Moiety: This involves the reaction of the intermediate compound with butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzylthio group.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but may include various substituted thiazoles.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 4-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is characterized by a thiazole ring and a tetrahydronaphthalene moiety. The synthesis typically involves multi-step reactions that incorporate benzylthio and thiazole functionalities into a butanamide backbone. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A series of thiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated promising activity against specific pathogens, suggesting that modifications in the thiazole structure can enhance efficacy against resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro assays on human breast adenocarcinoma cell lines (e.g., MCF7) showed that derivatives containing the thiazole moiety exhibited cytotoxic effects. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets:
- Binding Affinity : Computational models suggest that the compound binds effectively to specific receptors involved in cancer progression and microbial resistance mechanisms . This binding affinity correlates with observed biological activities.
Potential Therapeutic Applications
Given its promising biological activities, this compound could have several therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Therapeutics : Formulation of anticancer drugs aimed at specific types of tumors with known resistance profiles.
- Combination Therapies : Use in conjunction with existing treatments to enhance efficacy and reduce resistance development.
Case Study 1: Antimicrobial Efficacy
A study published in 2019 evaluated a series of thiazole derivatives for their antimicrobial properties. The researchers found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer potential of thiazole derivatives, researchers synthesized various compounds and assessed their effects on cancer cell lines. The findings revealed that some compounds induced apoptosis in MCF7 cells through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzylthio group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Oxadiazole vs. Thiazole Derivatives
- Compound (CAS 922889-51-8): Replaces the thiazole with a 1,3,4-oxadiazole ring. Molecular weight: 427.9 g/mol.
- N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) : Features a trifluoromethylbenzoyl substituent. The oxadiazole core and strong electron-withdrawing CF3 group may enhance metabolic stability but reduce nucleophilic reactivity compared to the benzylthio group .
Thiadiazole Derivatives
Substituent Variations
Sulfur-Containing Groups
- Molecular weight: 430.5 g/mol .
- 4-((4-Chlorophenyl)thio)-N-(5-(tetrahydronaphthalen-2-yl)oxadiazol-2-yl)butanamide : Substitutes benzylthio with a 4-chlorophenylthio group. The chloro substituent enhances lipophilicity and may influence halogen bonding .
Aromatic and Hydrophobic Moieties
- 2e (C19H12ClN3OS) : A benzothiazole-phthalazine hybrid with a 4-chlorophenyl group. Demonstrates antimicrobial activity , attributed to the phthalazine core’s planar structure intercalating with microbial DNA .
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Combines benzothiazole and benzoxazole rings. The 5-chloro substitution on benzoxazole may enhance binding to diabetic targets (e.g., 3-TOP protein) via hydrophobic interactions .
Pharmacological and Physicochemical Properties
- Lipophilicity : The tetrahydronaphthalen group in the target compound increases logP compared to analogs with smaller aromatic systems (e.g., phenyl or fluorophenyl).
- Electron Effects : The benzylthio group’s sulfur atom provides moderate electron donation, contrasting with sulfonyl (electron-withdrawing) or ureido (hydrogen-bonding) groups in analogs.
Biological Activity
The compound 4-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a novel derivative that combines thiazole and tetrahydronaphthalene moieties. This unique structure suggests potential biological activities that merit detailed investigation. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thiazole Derivative : The thiazole ring is typically synthesized from 2-aminobenzothiazole and appropriate acylating agents.
- Introduction of Benzylthio Group : The benzylthio moiety is introduced via nucleophilic substitution reactions using benzyl chloride and thiolate ions.
- Coupling with Tetrahydronaphthalene : The tetrahydronaphthalene component is attached through a coupling reaction that can involve various coupling agents or conditions.
Biological Activity
The biological activity of the compound is assessed through various pharmacological assays. Here are some key findings:
Antimicrobial Activity
Research has shown that compounds containing thiazole and benzothiazole derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related thiazole derivatives against various bacterial strains have been reported as low as 50 μg/mL, indicating potent antibacterial effects .
Antitumor Activity
Studies have indicated that similar compounds possess antitumor properties:
- Mechanism : Compounds like those derived from thiazoles have been shown to inhibit specific tyrosine kinases involved in cancer cell proliferation .
- In Vitro Studies : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, suggesting potential for further development as anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has also been explored:
- In Vivo Models : Animal studies have demonstrated that certain derivatives can significantly reduce inflammation markers in models of arthritis and other inflammatory diseases .
Case Studies
- Thiazole Derivatives in Cancer Treatment
- Antimicrobial Efficacy
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
